Métaux de transition métavanadates

Transition metal metavanadates are a class of inorganic compounds characterized by the presence of vanadium(V) ions and transition metals, typically from groups III to XII. These materials exhibit unique structural properties due to the diverse coordination geometries and oxidation states of both vanadium and transition metal ions. Transition metal metavanadates have gained significant attention in various scientific fields, including catalysis, electrochemistry, and energy storage.

In catalytic applications, these compounds often serve as active sites for redox reactions, with their high surface area and tunable electronic properties enhancing their performance. In electrochemical systems, transition metal metavanadates can act as positive electrodes in rechargeable batteries or supercapacitors, offering promising prospects due to their excellent rate capability and cyclability. Additionally, these materials display potential in photocatalytic water splitting processes, where the combination of vanadium’s strong oxidizing power and transition metals’ light absorption capabilities could lead to efficient hydrogen production.

The structural diversity and tunable properties of transition metal metavanadates make them versatile candidates for a wide range of applications beyond those mentioned. Their ability to incorporate various transition metals allows researchers to tailor their performance according to specific requirements, making these compounds highly attractive in modern materials science research.

| Structure | Nom chimique | CAS | Le MF |

|---|---|---|---|

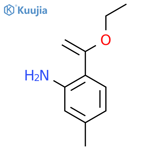

|

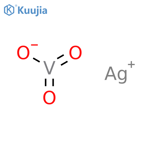

Silver vanadate | 13497-94-4 | AgO3V |

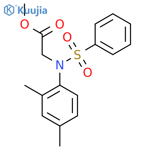

|

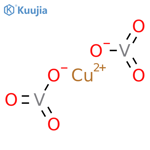

copper divanadium hexaoxide | 14958-34-0 | CuO6V2 |

Littérature connexe

-

Zhengyi Di,Mingyan Wu Dalton Trans., 2020,49, 8836-8840

-

Angelos B. Canaj,Milosz Siczek,Marta Otręba,Tadeusz Lis,Giulia Lorusso,Marco Evangelisti,Constantinos J. Milios Dalton Trans., 2016,45, 18591-18602

-

Rachael A. Kelsey,David A. Miller,Sean R. Parkin,Kun Liu,Joe E. Remias,Yue Yang,Felice C. Lightstone,Cameron A. Lippert,Susan A. Odom Dalton Trans., 2016,45, 324-333

-

Chih-Kai Lin,Huan-Cheng Chang,Albert A. Villaeys,Michitoshi Hayashi Phys. Chem. Chem. Phys., 2007,9, 853-861

Fournisseurs recommandés

-

Zhejiang Brunova Technology Co., Ltd.Factory Trade Brand reagentsNature de l''entreprise: Private enterprises

-

Shanghai Joy Biotech LtdFactory Trade Brand reagentsNature de l''entreprise: Private enterprises

-

Xiamen PinR Bio-tech Co., Ltd.Factory Trade Brand reagentsNature de l''entreprise: Private enterprises

-

Jinan Hanyu Chemical Co.,Ltd.Factory Trade Brand reagentsNature de l''entreprise: Private enterprises

-

Jiangsu Xinsu New Materials Co., LtdFactory Trade Brand reagentsNature de l''entreprise: Private enterprises

Produits recommandés